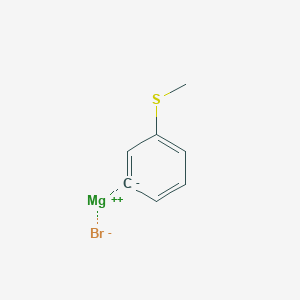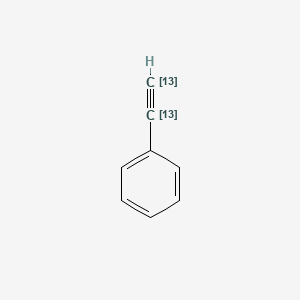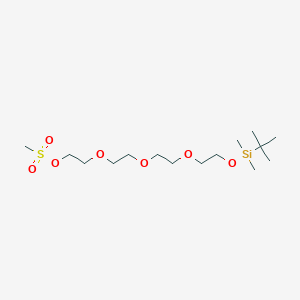
(3-(Methylthio)phenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methylthio)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a phenyl ring substituted with a methylthio group at the third position.
准备方法
Synthetic Routes and Reaction Conditions
(3-(Methylthio)phenyl)magnesium bromide is typically prepared by the reaction of 3-(methylthio)bromobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction is as follows:
3-(Methylthio)bromobenzene+Mg→(3-(Methylthio)phenyl)magnesium bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
化学反应分析
Types of Reactions
(3-(Methylthio)phenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can displace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether and THF are frequently used.
Catalysts: Iodine is often used to initiate the reaction.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from substitution reactions with halides.
科学研究应用
Chemistry
(3-(Methylthio)phenyl)magnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine
In biological research, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it crucial in the construction of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a key reagent in various manufacturing processes.
作用机制
The mechanism of action of (3-(Methylthio)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the methylthio group.
Methylmagnesium Bromide: Contains a methyl group instead of a phenyl ring.
Ethylmagnesium Bromide: Contains an ethyl group instead of a phenyl ring.
Uniqueness
(3-(Methylthio)phenyl)magnesium bromide is unique due to the presence of the methylthio group, which can influence the reactivity and selectivity of the compound in chemical reactions. This functional group can provide additional pathways for chemical transformations, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
magnesium;methylsulfanylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTXGPUYKVRRKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)
![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)



![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)


![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)

![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)
